molecular formula C21H22N4O3S B12177937 N-[2-(1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B12177937
M. Wt: 410.5 g/mol
InChI Key: AEAWQZQNQYJOFX-UHFFFAOYSA-N
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Description

This compound features a bis-indole acetamide scaffold, with one indole group at the N-ethyl position and a second indole substituted at the acetamide’s α-carbon. The latter indole bears a methylsulfonylamino group at the 4-position, enhancing electronic and steric properties. Its synthesis likely involves coupling indole acetic acid derivatives with sulfonamide-containing indole moieties, analogous to methods described for related compounds .

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[4-(methanesulfonamido)indol-1-yl]acetamide

InChI

InChI=1S/C21H22N4O3S/c1-29(27,28)24-19-7-4-8-20-17(19)10-12-25(20)14-21(26)22-11-9-15-13-23-18-6-3-2-5-16(15)18/h2-8,10,12-13,23-24H,9,11,14H2,1H3,(H,22,26)

InChI Key

AEAWQZQNQYJOFX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, followed by the formation of the ethyl linkage and the acetamide group. Common reagents used in these reactions include indole, ethyl bromide, and acetic anhydride. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The indole groups can be oxidized to form corresponding oxindoles.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The indole rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.

Major Products

The major products formed from these reactions include oxindoles, reduced indole derivatives, and substituted indoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways involving indole derivatives.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives are known to be active.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, that are sensitive to indole derivatives. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Structural Features Biological Activity Key Differences from Target Compound References
Target Compound Bis-indole acetamide with methylsulfonylamino group Not reported N/A N/A
Compound 26 Chlorobenzoyl/methoxy-indole, methylsulfonyl acetamide Selective inhibition No second indole; bulky aryl substituent
N-(2-(1H-Indol-3-yl)ethyl)acetamide Simple indole-ethyl-acetamide Antimicrobial Lacks methylsulfonylamino group
Compound 31 Trifluoromethylphenyl sulfonyl substituent Not reported Electron-withdrawing CF₃ group
(S)-(−)-N-(1-phenylethyl)acetamide Chiral phenylethyl group Alkaloid synthesis intermediate Stereochemistry; different N-substituent

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